Famoxadone

Description

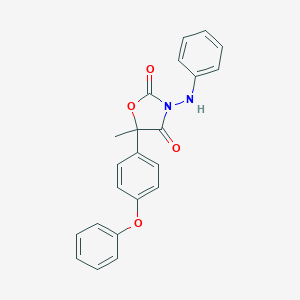

Structure

3D Structure

Properties

IUPAC Name |

3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCSBWNGDMYFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034588 | |

| Record name | Famoxadone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale cream-colored solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Famoxadone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 143 ug/L at pH 2; 191 ug/L at pH 3; 243 ug/L at pH 5; 111 ug/L at pH 7; 38 ug/L at pH 9, Solubility in acetone 274 g/L, acetonitrile 125 g/L, dichloromethane 239 g/L, ethyl acetate 125 g/L, hexane 0.0476 g/L, methanol 10.0 g/L, 1-octanol 1.87 g/L, toluene 13.3 g/L, In water, 0.052 mg/L (unbuffered water pH 7.8-8.9 at 20 °C) | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.31 g/cu cm at 22 °C | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.80X10-9 mm Hg at 20 °C | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale cream powder | |

CAS No. |

131807-57-3 | |

| Record name | Famoxadone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131807-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Famoxadone [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131807573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famoxadone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Oxazolidinedione, 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FAMOXADONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1C07OR6II | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

140.3-141.8 °C | |

| Record name | FAMOXADONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7266 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Famoxadone on Mitochondrial Complex III

Executive Summary

This compound is a potent, selective oxazolidinedione fungicide that targets the mitochondrial respiratory chain in a wide range of plant-pathogenic fungi.[1] Its primary mode of action is the inhibition of the cytochrome bc1 complex, also known as mitochondrial complex III. This guide provides a detailed technical overview of this compound's interaction with complex III, including its precise binding site, the biochemical consequences of inhibition, and the structural basis for its activity. It summarizes key quantitative data, outlines relevant experimental protocols for studying this interaction, and provides visual diagrams to illustrate the core mechanisms.

Core Mechanism of Action

This compound functions as a Quinone outside inhibitor (QoI) of the mitochondrial complex III.[2] The primary function of this complex is to transfer electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c, a critical step in the generation of the proton gradient that drives ATP synthesis.[3]

This compound exerts its inhibitory effect by binding to the quinol oxidation (Qo) site located on the cytochrome b subunit of the complex.[4][5] This binding physically obstructs the ubiquinol binding pocket, preventing the transfer of electrons from ubiquinol to the Iron-Sulfur Protein (ISP) and subsequently to cytochrome c1.[4] The ultimate consequence is the cessation of the Q-cycle, a drastic reduction in ATP production, and the inhibition of fungal respiration and growth.[2]

Structural Basis of Inhibition: A Pf-Type Inhibitor

Inhibitors of the Qo site are broadly classified based on their effect on the conformational state of the Iron-Sulfur Protein's extrinsic domain (ISP-ED). This compound is classified as a Pf-type inhibitor .[6] Upon binding, it locks the ISP-ED into a fixed position at the cytochrome b subunit (the 'b-site').[5][6] This arrested motion prevents the ISP from shuttling electrons to cytochrome c1, effectively halting the electron transport chain. This mechanism is distinct from Pm-type inhibitors, such as azoxystrobin, which induce mobility in the ISP-ED.[6] The specific and stable inhibition by this compound is achieved through a network of aromatic-aromatic interactions between the fungicide and amino acid residues lining the binding pocket.[7]

Figure 1: Classification of Qo site inhibitors based on their effect on the Iron-Sulfur Protein (ISP) domain.

Quantitative Inhibition Data

The inhibitory potency of this compound varies significantly between organisms, a property that can be exploited for selective toxicity. Structural differences in the Qo binding pocket are the primary reason for this selectivity.[6]

| Parameter | Organism/System | Value | Reference |

| IC₅₀ | Bovine heart mitochondria ( Bos taurus ) | 418 nM | [5][6] |

| IC₅₀ | Bacterial complex III ( Rhodobacter sphaeroides ) | 1.4 nM | [5][6] |

| EC₅₀ | Alternaria solani (azoxystrobin-sensitive isolates) | Lower than fenamidone and boscalid | [8] |

Table 1: Summary of quantitative inhibitory data for this compound against mitochondrial complex III. IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) values are presented.

Key Experimental Protocols

Characterizing the inhibitory action of this compound on complex III involves specific biochemical and cellular assays.

Protocol: Mitochondrial Complex III Activity Assay (Spectrophotometric)

This protocol measures the enzymatic activity of complex III by monitoring the reduction of cytochrome c.

Principle: Complex III transfers electrons from a ubiquinol analogue (e.g., decylubiquinol) to oxidized cytochrome c. The reduction of cytochrome c is monitored by the increase in absorbance at 550 nm.[9]

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from the target organism (e.g., fungal cells, bovine heart) using differential centrifugation.

-

Reagent Preparation:

-

Assay Buffer: Potassium phosphate buffer (pH 7.4) containing EDTA.

-

Substrate 1: Oxidized cytochrome c solution.

-

Substrate 2: Decylubiquinol (DBH₂), prepared by reducing decylubiquinone with potassium borohydride.

-

Inhibitors: this compound stock solution (in DMSO), Antimycin A (a Qi site inhibitor, used as a control for non-specific reduction).

-

-

Assay Procedure:

-

In a cuvette, combine the assay buffer, cytochrome c, and KCN (to inhibit complex IV).

-

Add the mitochondrial suspension.

-

To measure this compound's effect, pre-incubate the mitochondrial suspension with varying concentrations of this compound for a defined period.

-

Initiate the reaction by adding the ubiquinol substrate (DBH₂).

-

Immediately monitor the increase in absorbance at 550 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of cytochrome c reduction (activity) from the linear portion of the absorbance curve.

-

The specific activity of complex III is the rate sensitive to inhibition by Antimycin A.

-

Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.

-

Figure 2: Experimental workflow for a spectrophotometric mitochondrial complex III activity assay.

Protocol: Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This protocol assesses the impact of this compound on the entire electron transport chain in intact mitochondria or cells.

Principle: High-resolution respirometry (e.g., using a Seahorse XF Analyzer or Oroboros O2k) measures the rate of oxygen consumption (OCR) as a proxy for mitochondrial respiration.[10] By sequentially injecting specific substrates and inhibitors, the activity of each complex can be isolated.

Methodology:

-

Sample Preparation: Seed cultured cells or isolated mitochondria into a specialized microplate.

-

Sequential Injections: Program the instrument to inject a series of compounds at specific time points. A typical sequence to isolate complex III activity is:

-

Baseline: Measure the basal OCR.

-

Rotenone: Inject to inhibit complex I, forcing respiration through complex II.

-

Succinate: Inject as a substrate for complex II to measure complex II-driven respiration.

-

Antimycin A: Inject to inhibit complex III. The resulting drop in OCR represents the maximal complex III activity.

-

Ascorbate/TMPD: Inject to provide electrons directly to complex IV, bypassing complex III.

-

-

This compound Treatment: To test this compound, cells or mitochondria can be pre-treated with the compound, or it can be injected directly into the well to observe the acute inhibitory effect on OCR.

-

Data Analysis: The OCR values at each stage are normalized (e.g., to protein content) and compared between control and this compound-treated samples to quantify the degree of respiratory inhibition.

Visualizing the Mechanism of Inhibition

This compound disrupts the flow of electrons through the respiratory chain at a specific point.

Figure 3: The mitochondrial electron transport chain, illustrating the inhibition of electron flow from ubiquinol (UQH₂) to Complex III by this compound.

Conclusion

This compound is a highly effective inhibitor of mitochondrial complex III, acting at the Qo site of cytochrome b. Its mechanism involves arresting the movement of the Iron-Sulfur Protein, thereby blocking electron transport and halting cellular respiration. This detailed understanding of its molecular interactions, supported by quantitative data and specific experimental protocols, is crucial for the continued development of effective fungicides and for studying the fundamental processes of mitochondrial bioenergetics. Further research into resistance mechanisms, primarily mutations like F129L in cytochrome b, will continue to inform the design of next-generation inhibitors.[5][8]

References

- 1. This compound: the discovery and optimisation of a new agricultural fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Ref: JE 874) [sitem.herts.ac.uk]

- 3. Mitochondrial Complex III: An essential component of universal oxygen sensing machinery? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C22H18N2O4 | CID 213032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure of complex III with bound antimalarial agent CK-2-68 provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

- 10. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical and Physical Properties of Famoxadone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is a potent fungicide belonging to the oxazolidinedione class of chemicals. It is widely utilized in agriculture to protect various crops from fungal diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical and Physical Properties

This compound is characterized by the following chemical and physical properties. The data is summarized in the tables below for clarity and ease of comparison.

Table 1: Chemical Identification of this compound

| Property | Value |

| IUPAC Name | (5R)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione |

| CAS Number | 131807-57-3[1] |

| Chemical Formula | C₂₂H₁₈N₂O₄[2] |

| Molecular Weight | 374.39 g/mol [3] |

| Synonyms | DPX-JE874, Famoxate[1][2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Melting Point | 140.3-141.8 °C[2] |

| Boiling Point | Decomposes before boiling[4] |

| Vapor Pressure | 6.4 x 10⁻⁷ Pa (at 20 °C)[5] |

| Water Solubility | 0.243 mg/L (pH 5, 20 °C), 0.011 mg/L (pH 7, 20 °C)[5] |

| Solubility in Organic Solvents (at 20 °C) | Acetone: 274 g/L, Dichloromethane: 239 g/L, Ethyl Acetate: 125 g/L, Methanol: 10.0 g/L, Toluene: 13.3 g/L, Hexane: 0.0476 g/L[2] |

| Octanol-Water Partition Coefficient (Log P) | 4.65 (pH 7)[6] |

Mechanism of Action

This compound functions as a potent inhibitor of the mitochondrial respiratory chain. Specifically, it targets the cytochrome bc₁ complex (Complex III) at the quinone outside (Qo) binding site.[7] This inhibition disrupts the electron transport chain, a critical process for ATP synthesis in fungi. The binding of this compound to the Qo site is characterized by a network of aromatic-aromatic interactions, which induces a conformational change in the cytochrome bc₁ complex, ultimately blocking the transfer of electrons from ubiquinol to cytochrome c.

Experimental Protocols

Determination of Physicochemical Properties

The determination of the physicochemical properties of this compound should be conducted following standardized guidelines to ensure data accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines.

-

Melting Point/Melting Range (OECD 102): The melting point of this compound can be determined using the capillary method. A small, powdered sample is packed into a capillary tube and heated in a controlled manner in a melting point apparatus. The temperatures at which melting begins and is complete are recorded as the melting range.[1][4]

-

Water Solubility (OECD 105): The flask method is suitable for determining the water solubility of this compound. An excess amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][8]

-

Vapor Pressure (OECD 104): The vapor pressure of this compound can be determined using the gas saturation method. A stream of inert gas is passed over the substance at a known flow rate and temperature, allowing it to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.[2][5]

Analytical Method for this compound in Soil

The following protocol describes a general procedure for the extraction and analysis of this compound residues in soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation: A representative soil sample (e.g., 10 g) is weighed into a centrifuge tube.

-

Extraction: An appropriate volume of acetonitrile is added to the soil sample. The mixture is then vortexed and sonicated to ensure efficient extraction of this compound from the soil matrix.

-

Centrifugation: The sample is centrifuged to separate the soil particles from the extract.

-

Supernatant Collection: The supernatant containing the extracted this compound is carefully collected.

-

Clean-up (Solid-Phase Extraction - SPE): The extract is passed through a C18 SPE cartridge to remove interfering substances. The cartridge is washed, and this compound is then eluted with a suitable solvent like acetonitrile.

-

Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a known volume of the mobile phase used for LC-MS/MS analysis.

-

Filtration: The reconstituted sample is filtered through a 0.22 µm syringe filter to remove any particulate matter.

-

LC-MS/MS Analysis: The filtered sample is injected into an LC-MS/MS system equipped with a C18 column. A gradient elution program is typically used to separate this compound from other components. Detection and quantification are performed using tandem mass spectrometry in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for this compound.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve constructed using standards of known concentrations.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, its inhibitory action on the mitochondrial cytochrome bc₁ complex, and standardized protocols for its analysis. The structured presentation of data and methodologies aims to facilitate the work of researchers and professionals in the fields of agricultural science and drug development. The provided diagrams offer a visual representation of the complex biological and analytical processes associated with this important fungicide.

References

Molecular structure and stereochemistry of Famoxadone

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Famoxadone

Introduction

This compound is a high-performance fungicide belonging to the oxazolidinedione class of chemicals.[1][2] It is distinguished as a quinone outside inhibitor (QoI) that effectively controls a broad spectrum of fungal pathogens in various crops by inhibiting mitochondrial respiration.[3][4][5] This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

The systematic IUPAC name for this compound is (RS)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione.[6][7] Its molecular formula is C₂₂H₁₈N₂O₄, with a molar mass of 374.39 g·mol⁻¹.[6][7][8]

The core of the this compound molecule is a five-membered oxazolidine-2,4-dione heterocyclic ring. Key substitutions on this ring are:

-

A methyl group and a 4-phenoxyphenyl group at the 5-position.

-

A phenylamino group at the 3-position.[8]

The molecule features an extended conformation with structural flexibility imparted by the two terminal phenyl groups.[9][10]

Stereochemistry

This compound is a chiral molecule and exists as a racemic mixture of two enantiomers in a 50:50 ratio: the S-(-)-enantiomer and the R-(+)-enantiomer.[5] The fungicidal activity is primarily attributed to the S-(-)-enantiomer, which is a potent inhibitor of the cytochrome bc1 complex.[9][10]

Studies have demonstrated significant differences in the biological activity and toxicity of the two enantiomers. For instance, the S-enantiomer has been shown to be 3.00-6.59 times more effective against certain fungal pathogens than the R-enantiomer.[11] Conversely, the R-enantiomer can exhibit higher toxicity to non-target organisms.[11][12] For example, the R-enantiomer is reported to be 1.5 times more toxic to HepG2 cells than the S-enantiomer and its bioavailability in mice was found to be six times higher than that of the S-enantiomer.[13]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Physical Form | Pale cream powder | [8] |

| Melting Point | 140.3-141.8 °C | [7][8][14] |

| Density | 1.31 g/cm³ at 22 °C | [8] |

| Vapor Pressure | 4.80 x 10⁻⁹ mm Hg at 20 °C | [8] |

| Octanol-Water Partition Coefficient (log Kow) | 4.65 at pH 7 | [8][14] |

| Water Solubility | 0.052 mg/L at 20 °C | [8][14] |

| 143 µg/L at pH 2 | [8] | |

| 191 µg/L at pH 3 | [8] | |

| 243 µg/L at pH 5 | [8] | |

| 111 µg/L at pH 7 | [8] | |

| 38 µg/L at pH 9 | [8] | |

| Solubility in Organic Solvents | Acetone: 274 g/L | [8] |

| Acetonitrile: 125 g/L | [8] | |

| Dichloromethane: 239 g/L | [8] | |

| Ethyl acetate: 125 g/L | [8] | |

| Hexane: 0.0476 g/L | [8] | |

| Methanol: 10.0 g/L | [8] | |

| Toluene: 13.3 g/L | [8] |

Mechanism of Action

This compound functions as a Quinone outside Inhibitor (QoI) by targeting the fungal mitochondrial respiratory chain.[1][3][4] It specifically inhibits the electron transport at the Qo site of the cytochrome bc1 complex (Complex III).[1][3] This disruption blocks the oxidation of ubiquinol, which in turn halts the production of ATP, the primary energy currency of the cell.[4][5] The cessation of energy production leads to the inhibition of fungal growth and spore germination.[3]

Caption: this compound inhibits the mitochondrial electron transport chain at Complex III.

Experimental Protocols

Synthesis of the S-(-)-enantiomer

The biologically active S-(-)-enantiomer of this compound has been synthesized via two distinct routes, followed by computational analysis and X-ray crystallography for structural verification.[9][10] The synthesis allows for the isolation of the active component for detailed structure-activity relationship studies.

Residue Analysis by HPLC-MS/MS

A common method for the quantitative analysis of this compound enantiomers in various matrices, such as crops, is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation:

-

Extraction: this compound residues are extracted from the sample matrix using acetonitrile.[5][15]

-

Partitioning: The extract is partitioned with hexane to remove nonpolar co-extractants.[5]

-

Cleanup: The extract is further purified using a clean-up step with Primary and Secondary Amine (PSA) and C18 sorbents to remove interfering substances.[15]

Chromatographic Separation:

-

Stationary Phase: A chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), is used to separate the R and S enantiomers.[15]

-

Mobile Phase: A typical mobile phase consists of methanol and a formic acid-ammonium acetate buffer.[15]

Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is often employed.

-

Detection: Mass spectrometry is used for the detection and quantification of the separated enantiomers, with a limit of quantification (LOQ) typically around 0.02 mg/kg for certain crops.[5]

Caption: Experimental workflow for the analysis of this compound enantiomers.

Conclusion

This compound's efficacy as a fungicide is rooted in its unique molecular structure and the specific stereochemistry of its active S-(-)-enantiomer. A thorough understanding of its physicochemical properties and mechanism of action is crucial for its effective and safe application in agriculture. The detailed experimental protocols for its synthesis and analysis enable precise quantification and further research into its biological and environmental interactions. This technical guide provides a foundational resource for scientists and researchers engaged in the study and development of fungicidal agents.

References

- 1. cnagrochem.com [cnagrochem.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. cnagrochem.com [cnagrochem.com]

- 4. This compound (Ref: JE 874) [sitem.herts.ac.uk]

- 5. 4.9 this compound (208)(T,R)* [fao.org]

- 6. webqc.org [webqc.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | C22H18N2O4 | CID 213032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and structural analysis of the active enantiomer of this compound, a potent inhibitor of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chiral Fungicide this compound: Stereoselective Bioactivity, Aquatic Toxicity, and Environmental Behavior in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Systematic health risks assessment of chiral fungicide this compound: Stereoselectivities in ferroptosis-mediated cytotoxicity and metabolic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound [drugfuture.com]

- 15. Stereoselective determination of this compound enantiomers with HPLC-MS/MS and evaluation of their dissipation process in spinach. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Biological Targets of Famoxadone in Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famoxadone is a potent oxazolidinedione fungicide, widely utilized for the management of a broad spectrum of fungal diseases in agriculture. As a Quinone outside Inhibitor (QoI), its primary mode of action is the disruption of mitochondrial respiration, a critical metabolic pathway for fungal viability. This technical guide provides a comprehensive overview of the biological targets of this compound, detailing its mechanism of action, quantitative efficacy, and the molecular basis of fungal resistance. Detailed experimental protocols for assessing its activity and investigating resistance mechanisms are also provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Primary Biological Target: The Cytochrome bc1 Complex (Complex III)

The principal molecular target of this compound in fungal pathogens is the cytochrome bc1 complex , also known as Complex III , a crucial component of the mitochondrial electron transport chain.[1] this compound acts as a potent inhibitor at the Quinone outside (Qo) site of cytochrome b, one of the key subunits of the cytochrome bc1 complex.[1]

By binding to the Qo site, this compound physically obstructs the transfer of electrons from ubiquinol to cytochrome c1. This blockage disrupts the entire electron transport chain, leading to a cascade of detrimental effects for the fungal cell:

-

Inhibition of ATP Synthesis: The primary consequence of electron transport chain disruption is the cessation of ATP production via oxidative phosphorylation.[1] ATP is the primary energy currency of the cell, and its depletion rapidly halts essential cellular processes, including growth and spore germination.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can cause significant damage to cellular components such as lipids, proteins, and DNA.[2]

-

Disruption of Mitochondrial Membrane Potential: The electron transport chain is intrinsically linked to the maintenance of the mitochondrial membrane potential. Inhibition by this compound leads to the dissipation of this potential, further compromising mitochondrial function and integrity.

The specificity of this compound for the fungal cytochrome bc1 complex over its mammalian counterpart, while not absolute, contributes to its utility as a fungicide.

Quantitative Efficacy of this compound

The efficacy of this compound varies among different fungal species and is quantified by metrics such as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). These values represent the concentration of the fungicide required to inhibit 50% of a biological process, such as mycelial growth or spore germination.

| Fungal Pathogen | Parameter | Value (µg/mL) | Reference(s) |

| Plasmopara viticola | EC50 (zoospore lysis) | ~0.01 | [3] |

| Phytophthora infestans | EC50 (zoospore lysis) | ~0.01 | [3] |

| Alternaria solani (sensitive) | EC50 (spore germination) | 0.01 - 0.1 | [4][5] |

| Alternaria solani (F129L mutant) | EC50 (spore germination) | 0.1 - 1.0 | [4][6] |

| Pyricularia oryzae (sensitive) | EC50 (mycelial growth) | Varies | [7] |

| Pyricularia oryzae (resistant) | EC50 (mycelial growth) | Varies | [7] |

| Zymoseptoria tritici | EC50 (mycelial growth) | Varies | [8][9] |

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens. Note that EC50 and IC50 values can vary depending on the specific isolate, experimental conditions, and the biological endpoint being measured.

Mechanisms of Fungal Resistance to this compound

The emergence of resistance to QoI fungicides, including this compound, is a significant challenge in disease management. The primary mechanism of resistance is target site modification through mutations in the cytochrome b gene (cytb).

Two key mutations are predominantly responsible for conferring resistance:

-

G143A: A substitution of glycine (G) with alanine (A) at position 143 of the cytochrome b protein. This mutation confers a high level of resistance to most QoI fungicides, often resulting in a complete loss of field efficacy.[10] The G143A mutation is believed to sterically hinder the binding of this compound to the Qo site.

-

F129L: A substitution of phenylalanine (F) with leucine (L) at position 129. This mutation generally confers a lower level of resistance compared to G143A, leading to a moderate reduction in fungicide sensitivity.[6][11] The impact of the F129L mutation on the efficacy of this compound can be less pronounced compared to other QoI fungicides.[4][6]

The presence and frequency of these mutations within a fungal population can be monitored using molecular techniques such as PCR-RFLP and sequencing.

Signaling Pathway and Experimental Workflows

Disruption of the Mitochondrial Electron Transport Chain by this compound

The following diagram illustrates the central role of the cytochrome bc1 complex in the mitochondrial electron transport chain and the inhibitory action of this compound.

Caption: this compound inhibits Complex III, disrupting electron flow and ATP synthesis.

Experimental Workflow for Assessing this compound Sensitivity

This workflow outlines the key steps in determining the sensitivity of a fungal pathogen to this compound.

Caption: Workflow for determining fungicide sensitivity from isolate to EC50 value.

Logical Relationship of Resistance Development

The development of resistance to this compound is a multi-step process driven by selection pressure.

Caption: Selection pressure from this compound drives the evolution of resistant fungal populations.

Detailed Experimental Protocols

Mycelial Growth Inhibition Assay

This assay determines the effect of this compound on the vegetative growth of a fungus.

Materials:

-

Pure culture of the fungal pathogen

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Sterile Petri dishes (90 mm)

-

This compound stock solution (e.g., in DMSO)

-

Sterile distilled water

-

Cork borer (5 mm diameter)

-

Incubator

-

Calipers

Procedure:

-

Prepare Fungicide-Amended Media:

-

Autoclave the growth medium and cool it to 45-50°C.

-

Add the appropriate volume of this compound stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent (e.g., DMSO) but no fungicide.

-

Pour the amended media into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

-

-

Data Collection:

-

Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a probit or logistic regression analysis.[12]

-

Zoospore Motility and Lysis Assay

This assay is particularly relevant for Oomycete pathogens that produce motile zoospores.

Materials:

-

Culture of the Oomycete pathogen producing sporangia

-

Sterile distilled water (chilled to 4°C)

-

Microscope slides or multi-well plates

-

This compound stock solution

-

Light microscope

Procedure:

-

Zoospore Release:

-

Induce zoospore release from sporangia by placing the culture in chilled sterile distilled water and incubating under appropriate conditions (this varies by species).[13]

-

-

Treatment:

-

Prepare a range of this compound concentrations in sterile distilled water in the wells of a microtiter plate or on microscope slides.

-

Add a suspension of motile zoospores to each well or droplet.

-

-

Observation:

-

Immediately observe the zoospores under a light microscope.

-

Record the time taken for the cessation of motility and the lysis (bursting) of the zoospores at each concentration.

-

-

Data Analysis:

-

Determine the minimum concentration of this compound required to cause rapid lysis of zoospores.

-

Site-Directed Mutagenesis of the Cytochrome b Gene

This technique is used to introduce specific mutations (e.g., F129L, G143A) into the cytb gene to confirm their role in conferring resistance.

Materials:

-

Wild-type fungal DNA

-

Plasmid vector for cloning

-

Primers containing the desired mutation

-

High-fidelity DNA polymerase

-

Restriction enzymes (e.g., DpnI to digest parental DNA)

-

Competent E. coli cells for transformation

-

Fungal transformation system (e.g., protoplast transformation)

Procedure:

-

Primer Design:

-

Design primers that are complementary to the target sequence in the cytb gene but contain the desired nucleotide change to create the F129L or G143A mutation.[14]

-

-

PCR Amplification:

-

Perform PCR using the wild-type fungal DNA or a plasmid containing the wild-type cytb gene as a template and the mutagenic primers. This will generate copies of the gene containing the desired mutation.

-

-

Parental DNA Digestion:

-

Digest the PCR product with DpnI to remove the original, methylated parental DNA template.

-

-

Transformation into E. coli:

-

Transform the mutated plasmid into competent E. coli for amplification.

-

-

Plasmid Isolation and Sequencing:

-

Isolate the plasmid DNA from E. coli and sequence the cytb gene to confirm the presence of the desired mutation.

-

-

Fungal Transformation:

-

Introduce the mutated cytb gene into the wild-type fungal strain using an appropriate transformation method.

-

-

Phenotypic Analysis:

-

Perform mycelial growth inhibition assays on the transformed fungal strains to compare their sensitivity to this compound with the wild-type strain, thereby confirming the role of the mutation in resistance.

-

Conclusion

This compound is a highly effective fungicide that targets a fundamental process in fungal metabolism: mitochondrial respiration. Its specific inhibition of the cytochrome bc1 complex provides a powerful tool for disease control. However, the emergence of target-site mutations in the cytb gene poses a continuous threat to its efficacy. A thorough understanding of its biological targets, coupled with robust experimental methodologies for monitoring sensitivity and resistance, is essential for the development of sustainable disease management strategies and the design of next-generation fungicides. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working to address these challenges.

References

- 1. This compound (Ref: JE 874) [sitem.herts.ac.uk]

- 2. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. Effect of the F129L Mutation in Alternaria solani on Fungicides Affecting Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. Evaluating sensitivity of Pyricularia oryzae in Mekong Delta (Vietnam) to fungicides and effect of Ag/SiO 2 nanocomposites on chemical resistance isolates [plantprotection.pl]

- 8. frontiersin.org [frontiersin.org]

- 9. Fungicide Sensitivity Shifting of Zymoseptoria tritici in the Finnish-Baltic Region and a Novel Insertion in the MFS1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frac.info [frac.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An improved method to study Phytophthora cinnamomi Rands zoospores interactions with host - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

Famoxadone: A Technical Review of its Fungicidal Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famoxadone is a broad-spectrum fungicide belonging to the oxazolidinedione class of chemicals. It is a potent inhibitor of fungal mitochondrial respiration, offering effective control of a wide range of plant pathogenic fungi. This technical guide provides an in-depth review of this compound's fungicidal spectrum, its mechanism of action, and the experimental methodologies used to evaluate its efficacy.

Fungicidal Spectrum of this compound

This compound demonstrates significant activity against a variety of fungal pathogens, particularly those within the Ascomycete, Basidiomycete, and Oomycete classes. It is commercially used to control diseases on various crops, including grapes, potatoes, tomatoes, and cucurbits.

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of this compound and its enantiomers against various fungal pathogens. The data is presented as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC), which represent the concentration of the fungicide required to inhibit 50% of fungal growth or the lowest concentration to prevent visible growth, respectively.

| Fungal Pathogen | Host Plant(s) | Efficacy Metric | Value (mg/L) | Enantiomer | Reference(s) |

| Plasmopara viticola | Grapes | Zoospore Lysis | 0.01 | Racemic | [1] |

| Phytophthora infestans | Potatoes, Tomatoes | Zoospore Lysis | 0.01 | Racemic | [1] |

| Alternaria solani | Potatoes, Tomatoes | Not Specified | Not Specified | S-enantiomer is 3.00-6.59x more effective than R-enantiomer | [2] |

| Representative Pathogen 2 | Not Specified | EC50/MIC | Not Specified | S-enantiomer is 3.00-6.59x more effective than R-enantiomer | [2] |

| Representative Pathogen 3 | Not Specified | EC50/MIC | Not Specified | S-enantiomer is 3.00-6.59x more effective than R-enantiomer | [2] |

| Representative Pathogen 4 | Not Specified | EC50/MIC | Not Specified | S-enantiomer is 3.00-6.59x more effective than R-enantiomer | [2] |

| Representative Pathogen 5 | Not Specified | EC50/MIC | Not Specified | S-enantiomer is 3.00-6.59x more effective than R-enantiomer | [2] |

Note: "Racemic" refers to a mixture containing equal amounts of both enantiomers. Further research is required to obtain specific EC50/MIC values for a broader range of pathogens.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound is classified as a Quinone outside Inhibitor (QoI) fungicide. Its primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex. This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal cell death.

The following diagram illustrates the site of action of this compound within the mitochondrial electron transport chain.

Caption: Site of this compound action in the mitochondrial electron transport chain.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a fungicide's efficacy. Below is a generalized workflow for an in vitro fungicidal activity assay.

In Vitro Fungicidal Activity Assay Workflow

Caption: Generalized workflow for an in vitro fungicidal activity assay.

A typical protocol involves the following steps:

-

Fungal Isolate Preparation: The target fungal pathogen is cultured on a suitable agar medium. Spores are harvested and suspended in a sterile liquid medium, and the concentration is adjusted to a predetermined level.

-

Fungicide Solution Preparation: A stock solution of this compound is prepared in a suitable solvent and then serially diluted to obtain a range of test concentrations.

-

Assay Setup: A sterile microtiter plate or petri dishes containing a growth medium are prepared.

-

Inoculation and Treatment: A defined volume of the fungal spore suspension is added to each well or plate, followed by the addition of the different concentrations of the this compound solutions. Control wells containing no fungicide are also included.

-

Incubation: The treated plates are incubated under optimal conditions for fungal growth (temperature, humidity, and light).

-

Assessment of Fungal Growth: Fungal growth is assessed at specific time points. This can be done visually or by using a spectrophotometer to measure the optical density, which correlates with microbial growth.

-

Data Analysis: The percentage of growth inhibition is calculated for each this compound concentration relative to the control. These data are then used to determine the EC50 or MIC values through statistical analysis.

Stereoselective Bioactivity

This compound is a chiral molecule, existing as two enantiomers (R and S forms). Research has shown that the biological activity of these enantiomers can differ significantly. One study reported that the S-enantiomer of this compound is 3.00 to 6.59 times more effective against five representative fungal pathogens than the R-enantiomer[2]. This highlights the importance of considering the stereochemistry of this compound in drug development and application, as the use of the more active enantiomer could potentially lead to lower application rates and reduced environmental impact.

Conclusion

This compound is a highly effective fungicide with a well-defined mechanism of action targeting mitochondrial respiration. Its broad spectrum of activity makes it a valuable tool for the management of numerous plant diseases. The stereoselective bioactivity of its enantiomers presents an opportunity for the development of more targeted and efficient fungicidal formulations. Further research to expand the quantitative data on its fungicidal spectrum and to optimize its application based on enantiomeric composition will be beneficial for enhancing its utility in sustainable agriculture.

References

The Stereospecific Biological Activity of (S)-(-)-Famoxadone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Famoxadone, a potent oxazolidinedione fungicide, operates through the inhibition of the mitochondrial cytochrome bc1 complex (Complex III), a critical component of the fungal respiratory chain. As a chiral molecule, this compound exists as two enantiomers, (S)-(-) and (R)-(+), which exhibit stereoselective biological activity. This technical guide provides an in-depth analysis of the biological activity of the (S)-(-)-enantiomer of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. Notably, there are conflicting reports in the scientific literature regarding which enantiomer possesses superior fungicidal activity, a point of discussion addressed herein. While the (S)-(-)-enantiomer has been identified as the active component in at least one study, other research suggests the (R)-(-)-enantiomer has greater efficacy against certain pathogens. This document aims to present the available data to inform further research and development.

Introduction

This compound is a broad-spectrum fungicide used to control a variety of fungal pathogens in crops.[1] Its mode of action is the inhibition of the quinol oxidation (Qo) site of the cytochrome bc1 complex in the mitochondrial electron transport chain, thereby disrupting cellular respiration and leading to fungal cell death.[2] The presence of a chiral center in the this compound molecule necessitates a thorough understanding of the biological activity of each enantiomer, as stereoisomers can exhibit significantly different potencies and toxicological profiles. This whitepaper focuses on the biological activity of the (S)-(-)-enantiomer of this compound, providing a comprehensive resource for researchers in agrochemical and pharmaceutical development.

Quantitative Biological Activity

Table 1: Fungicidal Activity of this compound Enantiomers against Various Phytopathogens [3]

| Pathogen | Racemic this compound EC50 (mg/L) | (S)-(-)-Famoxadone EC50 (mg/L) | (R)-(+)-Famoxadone EC50 (mg/L) |

| Alternaria solani | 0.08 ± 0.01 | 0.05 ± 0.01 | 0.33 ± 0.04 |

| Phytophthora infestans | 0.14 ± 0.02 | 0.09 ± 0.01 | 0.38 ± 0.05 |

| Botryosphaeria dothidea | 0.23 ± 0.03 | 0.15 ± 0.02 | 0.45 ± 0.06 |

| Colletotrichum gloeosporioides | 0.41 ± 0.05 | 0.28 ± 0.03 | 0.84 ± 0.11 |

| Plasmopara viticola | 0.06 ± 0.01 | 0.04 ± 0.01 | 0.12 ± 0.02 |

EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the in vitro growth of the pathogen.

Contradictory Evidence: Another study reported that the R-(-)-famoxadone enantiomer exhibited 2.7 to 178 times higher bioactivity against five different phytopathogens compared to the S-(+)-enantiomer.[4][5] This highlights a significant discrepancy in the literature that warrants further investigation to definitively identify the more active fungicidal enantiomer.

Table 2: Acute Aquatic Toxicity of this compound Enantiomers [3]

| Organism | Racemic this compound LC50 (mg/L) | (S)-(-)-Famoxadone LC50 (mg/L) | (R)-(+)-Famoxadone LC50 (mg/L) |

| Selenastrum bibraianum | 1.23 ± 0.15 | >10 | 0.56 ± 0.07 |

| Daphnia magna | 0.87 ± 0.11 | >10 | 0.48 ± 0.06 |

| Danio rerio (96 h) | 0.443 | >10 | 0.105 |

LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary molecular target of this compound is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[2] this compound is a Qo site inhibitor, meaning it binds to the ubiquinol oxidation site on the complex. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn halts the proton pumping across the inner mitochondrial membrane. The disruption of the proton gradient prevents the synthesis of ATP, leading to a bioenergetic crisis and ultimately, fungal cell death.

Caption: Inhibition of the mitochondrial electron transport chain by (S)-(-)-famoxadone.

Experimental Protocols

In Vitro Fungicidal Bioassay

This protocol outlines a general method for determining the EC50 values of this compound enantiomers against fungal pathogens.

Caption: A generalized workflow for determining the fungicidal activity of this compound enantiomers.

Detailed Methodology:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions.

-

Sterilization: Sterilize the PDA medium and all necessary glassware by autoclaving at 121°C for 20 minutes.

-

Compound Preparation: Prepare stock solutions of racemic this compound, (S)-(-)-famoxadone, and (R)-(+)-famoxadone in a suitable solvent (e.g., acetone). Perform serial dilutions to obtain a range of desired concentrations.

-

Plate Preparation: Cool the autoclaved PDA to approximately 50-60°C. Add the appropriate volume of each this compound dilution to the molten agar to achieve the final test concentrations. Pour the amended agar into sterile Petri dishes. An untreated control (with solvent only) should also be prepared.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a fungal culture onto the center of each PDA plate.

-

Incubation: Incubate the plates at 25°C in the dark until the fungal growth in the control plates reaches approximately three-quarters of the plate diameter.

-

Data Collection: Measure the diameter of the fungal colonies on all plates.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use probit analysis or other appropriate statistical software to determine the EC50 value for each compound.

Cytochrome bc1 Inhibition Assay (Representative Protocol)

While a specific protocol for this compound enantiomers was not found in the reviewed literature, the following is a representative spectrophotometric assay for measuring the activity of the cytochrome bc1 complex, which can be adapted for inhibitor studies. This protocol is based on established methods for purifying and assaying the enzyme complex.

Caption: A representative workflow for a cytochrome bc1 inhibition assay.

Detailed Methodology:

-

Purification of Cytochrome bc1 Complex: The cytochrome bc1 complex can be purified from a suitable source, such as bovine heart mitochondria or Saccharomyces cerevisiae, using established chromatographic techniques.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA).

-

Reagents:

-

Cytochrome c: Prepare a stock solution of oxidized cytochrome c in the assay buffer.

-

Decylubiquinol (Substrate): Prepare a stock solution of decylubiquinone in ethanol and reduce it to decylubiquinol by the addition of potassium borohydride.

-

Inhibitors: Prepare stock solutions of the this compound enantiomers in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a cuvette, combine the assay buffer, cytochrome c, and the desired concentration of the this compound enantiomer (or solvent for the control).

-

Initiate the reaction by adding a small volume of the decylubiquinol substrate.

-

Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c, using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of the this compound enantiomer relative to the control.

-

Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

-

Conclusion and Future Directions

The available data indicates that the (S)-(-)-enantiomer of this compound exhibits significant fungicidal activity, although there are conflicting reports regarding its potency relative to the (R)-(+)-enantiomer. The primary mechanism of action for this compound is the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain. While fungicidal and ecotoxicological data for the individual enantiomers are available, a critical gap exists in the literature concerning the specific enzyme inhibition kinetics (IC50 or Ki values) of the (S)-(-) and (R)-(+) enantiomers against the purified cytochrome bc1 complex.

For a more complete understanding of the stereoselective activity of this compound, future research should focus on:

-

Resolving the conflicting reports on the fungicidal activity of the enantiomers through standardized, comparative studies across a wider range of fungal pathogens.

-

Determining the IC50 and/or Ki values of the individual (S)-(-) and (R)-(+) enantiomers against the purified cytochrome bc1 complex from various fungal species.

-

Investigating the potential for stereoselective metabolism of this compound in target and non-target organisms, which could contribute to the observed differences in bioactivity and toxicity.

A definitive understanding of the stereospecific biological activity of this compound will be invaluable for the development of more effective and environmentally benign fungicidal products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chiral Fungicide this compound: Stereoselective Bioactivity, Aquatic Toxicity, and Environmental Behavior in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of highly active cytochrome bc1 complexes from phylogenetically diverse species by a single chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification of a three-subunit ubiquinol-cytochrome c oxidoreductase complex from Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

<_

An In-depth Technical Guide on the Core Characteristics of the Famoxadone Oxazolidinedione Chemical Class

Introduction

This compound is a high-efficacy, broad-spectrum fungicide belonging to the oxazolidinedione class of chemicals.[1][2] Developed by DuPont, it is recognized for its robust control over a range of plant pathogens, particularly those in the Ascomycete, Basidiomycete, and Oomycete classes that affect crops such as grapes, tomatoes, potatoes, and cereals.[3][4] this compound's unique mode of action as a Quinone outside Inhibitor (QoI) distinguishes it from many other fungicides, making it a valuable component in integrated pest management (IPM) and resistance management strategies.[5][6] This document provides a detailed technical overview of this compound, covering its chemical properties, mechanism of action, toxicological profile, and other key characteristics relevant to research and development.

Chemical and Physicochemical Properties

This compound is chemically identified as 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione.[7] It is a pale cream, odorless powder with low aqueous solubility and a high octanol-water partition coefficient, indicating a potential for bioaccumulation.[7][8] It is not persistent in soil or water.[8] The physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₈N₂O₄ | [9] |

| Molecular Weight | 374.4 g/mol | [7] |

| Melting Point | 140.3-141.8 °C | [7] |

| Vapor Pressure | 4.80 x 10⁻⁹ mm Hg at 20 °C | [7] |

| Density | 1.31 g/cm³ at 22 °C | [7] |

| log Kow | 4.65 at pH 7 | [7] |

| Water Solubility | 111 µg/L at pH 7 | [7] |

| Henry's Law Constant | 4.6 x 10⁻⁸ atm·m³/mol at 20 °C | [7] |

Mechanism of Action

This compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 11.[8] Its mode of action is the inhibition of mitochondrial respiration at Complex III (ubiquinol:cytochrome c oxidoreductase) in the electron transport chain.[1][10] Specifically, it binds to the Qo (Quinone outside) domain of cytochrome b, which blocks the transfer of electrons from cytochrome b to cytochrome c1.[7] This disruption of the electron transport chain prevents the synthesis of ATP, the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and spore germination.[6][10] The activity of this compound resides mainly in the (S)-isomer.[10][11]

This compound offers both preventative and curative action against fungal pathogens.[1] As a protectant fungicide, it inhibits spore germination on the plant surface.[10] Its translaminar movement allows it to protect both the upper and lower surfaces of leaves, providing thorough coverage.[6]

Mechanism of action of this compound in the mitochondrial respiratory chain.

Synthesis and Formulation

The commercial production of this compound involves a multi-step chemical synthesis that starts with the creation of its oxazolidinedione core structure.[8] This process combines aromatic and heterocyclic components to form the final active ingredient.[8] The synthesis of the active S-(-)-enantiomer has been achieved through two distinct routes.[11] this compound is often formulated in combination with other fungicides, such as cymoxanil, to broaden the spectrum of activity and manage resistance.[2][10] These formulations are frequently available as water-dispersible granules (WDG) or aqueous suspension-emulsions.[8][10]

Toxicological Profile

This compound exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes.[12][13] However, it is a known eye and skin irritant.[8] The major target organ for toxicity in rats and mice is the liver.[13] While generally having low mammalian toxicity, there is some concern about its potential to bioaccumulate.[8] this compound is not considered to be carcinogenic or genotoxic.[12][13] It is highly toxic to fish and aquatic invertebrates.[8]

Table 2: Acute Toxicity of this compound

| Study | Species | Result | Toxicity Category | Reference(s) |

| Oral LD₅₀ | Rat | > 5000 mg/kg bw | IV | [12] |

| Dermal LD₅₀ | Rabbit | > 2000 mg/kg bw | III | [12] |

| Inhalation LC₅₀ (4h) | Rat | > 5.3 mg/L | IV | [12] |

| Eye Irritation | Rabbit | Low to moderate | III | [13] |

| Dermal Irritation | Rabbit | None | IV | [13] |

| Dermal Sensitization | Guinea Pig | Not a sensitizer | N/A |

Resistance Management

As with other single-site mode of action fungicides, there is a risk of resistance development to this compound.[5][6] Although it belongs to a different chemical class (oxazolidinedione), this compound shows cross-resistance with strobilurin fungicides, which are also QoI inhibitors in FRAC Group 11.[5] To mitigate the risk of resistance, it is recommended to use this compound in rotation or in pre-mixed formulations with fungicides that have different modes of action.[6][14]

Strategies for managing fungicide resistance to this compound.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are extensive and can be found in various regulatory submissions and scientific publications. A general workflow for assessing the efficacy of a fungicide like this compound is outlined below.

General Efficacy Assay Workflow:

-

Pathogen Culture : The target fungal pathogen is cultured on a suitable growth medium.

-

Inoculum Preparation : A spore suspension of a specific concentration is prepared from the culture.

-

Treatment Application : The fungicide, dissolved in an appropriate solvent, is applied to the host plant or growth medium at various concentrations.

-

Inoculation : The treated plants or media are inoculated with the prepared spore suspension.

-

Incubation : The inoculated subjects are incubated under controlled environmental conditions (temperature, humidity, light) conducive to disease development.

-

Disease Assessment : After a specific incubation period, the level of disease severity is assessed and compared to untreated controls.

-

Data Analysis : The effective concentration (e.g., EC₅₀) is calculated from the dose-response data.

A generalized workflow for an in-vivo fungicide efficacy assay.

Conclusion

This compound is a potent fungicide with a well-defined mechanism of action that provides effective control against a broad spectrum of plant diseases. Its unique position within the oxazolidinedione chemical class, coupled with its efficacy as a QoI inhibitor, makes it a significant tool in modern agriculture. Understanding its chemical properties, mode of action, and toxicological profile is crucial for its safe and effective use in research and crop protection. Prudent resistance management practices are essential to preserve the long-term utility of this important fungicide.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. cnagrochem.com [cnagrochem.com]

- 3. This compound: the discovery and optimisation of a new agricultural fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. cnagrochem.com [cnagrochem.com]

- 7. This compound | C22H18N2O4 | CID 213032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (Ref: JE 874) [sitem.herts.ac.uk]

- 9. esslabshop.com [esslabshop.com]

- 10. Fungicide this compound & Cymoxanil (52.5%) Wdg [rayfull.net]

- 11. researchgate.net [researchgate.net]

- 12. 4.9 this compound (208)(T,R)* [fao.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. ciechem.com [ciechem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Famoxadone

Introduction

Famoxadone, with the chemical name 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione, is a high-efficacy fungicide belonging to the oxazolidinedione class of chemicals.[1][2] It is extensively used in agriculture to protect a variety of crops, including grapes, tomatoes, potatoes, and cereals, from a broad spectrum of fungal pathogens such as those in the Ascomycete, Basidiomycete, and Oomycete classes.[3][4] this compound functions as a Quinone outside Inhibitor (QoI), disrupting the fungal mitochondrial respiration process at the cytochrome bc1 complex (Complex III), which ultimately halts ATP production and prevents fungal growth and reproduction.[2][5]

These application notes provide detailed protocols for the chemical synthesis and subsequent purification of this compound, intended for use by researchers and professionals in the fields of chemistry and drug development.

This compound Synthesis

The synthesis of this compound is a multi-step process that involves the formation of the core oxazolidinedione heterocyclic structure from key precursors.[5] A common manufacturing route involves the reaction of a lactate derivative with 1,1'-carbonyldiimidazole (CDI) to form an activated intermediate, which is then treated with phenylhydrazine to yield the final product.[6]

Synthesis Pathway Diagram

Caption: Chemical synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound. Researchers should consider this a starting point, as optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials and Reagents

| Reagent | Formula | CAS Number |

| 2-(4-phenoxyphenyl)lactic acid | C₁₅H₁₄O₄ | 64736-50-9 |

| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 530-62-1 |

| Phenylhydrazine | C₆H₈N₂ | 100-63-0 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 75-09-2 |

| Ethyl Acetate | C₄H₈O₂ | 141-78-6 |

| Hexane | C₆H₁₄ | 110-54-3 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 144-55-8 |

| Brine | NaCl (aq) | 7647-14-5 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 |

Equipment

| Equipment | Purpose |

| Round-bottom flask with stir bar | Reaction vessel |

| Condenser | Refluxing and controlling evaporation |

| Addition funnel | Controlled addition of reagents |

| Magnetic stir plate with heating | Stirring and heating the reaction |

| Separatory funnel | Liquid-liquid extraction |

| Rotary evaporator | Solvent removal under reduced pressure |

| Glassware for chromatography | Purification |

| Fume hood | Safe handling of volatile chemicals |

Procedure

-

Activation Step:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2-(4-phenoxyphenyl)lactic acid in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of 1.1 equivalents of 1,1'-carbonyldiimidazole (CDI) in anhydrous DCM to the flask with continuous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours until the activation is complete (monitor by TLC).

-

-

Condensation and Cyclization:

-

To the activated ester solution, add 1.2 equivalents of phenylhydrazine dropwise via an addition funnel.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound product.

-

This compound Purification

The crude product obtained from synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. Common laboratory-scale purification methods include crystallization and column chromatography.[7]

Purification Workflow Diagram

Caption: General workflow for the purification of this compound.

Protocol 1: Purification by Crystallization

Crystallization is an effective method for purifying solid compounds. A suitable solvent system for this compound is a mixture of methyl tert-butyl ether and n-heptane.[8]

Procedure

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot methyl tert-butyl ether to completely dissolve the crude solid.

-

Slowly add n-heptane (a non-solvent) dropwise until the solution becomes slightly turbid.

-

Gently heat the solution again until it becomes clear.

-

Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold n-heptane.

-

Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

Silica gel column chromatography is a versatile technique for separating compounds based on polarity.

Procedure

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system, starting with a low polarity mixture and gradually increasing the polarity. A common eluent for related compounds is a mixture of ethyl acetate and petroleum ether (or hexane).[9]

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Data Summary

The following tables present representative data that might be obtained during the synthesis and purification of this compound. Actual results will vary based on experimental conditions and scale.

Table 1: Representative Synthesis Parameters and Outcomes

| Parameter | Value | Notes |

| Reaction Scale | 5.0 g (starting material) | Laboratory benchmark scale. |

| Reaction Temperature | Reflux (approx. 40°C for DCM) | Controlled heating is crucial for reaction completion. |

| Reaction Time | 16 hours | Monitored by TLC until starting material is consumed. |

| Crude Yield | 75-85% | Yield before any purification steps. |

| Appearance | Pale cream or off-white solid | Consistent with the physical state of this compound.[5] |

Table 2: Purification Efficiency Comparison

| Purification Method | Purity Before | Purity After | Recovery Rate | Notes |

| Crystallization | ~80% | >98% | 60-70% | Highly effective for removing major impurities if a good solvent is found. |

| Column Chromatography | ~80% | >99% | 50-65% | Can achieve very high purity but may involve more product loss. |

Purity Analysis